Parimifasor

Beschreibung

Eigenschaften

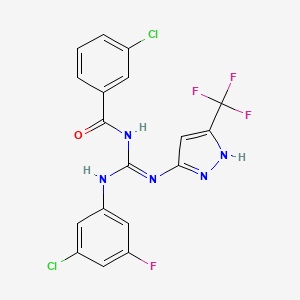

IUPAC Name |

3-chloro-N-[N-(3-chloro-5-fluorophenyl)-N'-[5-(trifluoromethyl)-1H-pyrazol-3-yl]carbamimidoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2F4N5O/c19-10-3-1-2-9(4-10)16(30)27-17(25-13-6-11(20)5-12(21)7-13)26-15-8-14(28-29-15)18(22,23)24/h1-8H,(H3,25,26,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLAWHGEODGIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC(=NC2=NNC(=C2)C(F)(F)F)NC3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2F4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796641-10-5 | |

| Record name | Parimifasor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1796641105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PARIMIFASOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQG8C1T7M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Parimifasor: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Parimifasor (also known as LYC-30937) is an investigational drug whose clinical development was discontinued in Phase II for plaque psoriasis and ulcerative colitis. As such, a complete portfolio of quantitative data and detailed experimental protocols from its development program is not publicly available. This guide provides a comprehensive overview of its known mechanism of action based on available information and extrapolates potential molecular pathways and experimental methodologies based on its classification as a first-in-class, oral, gut-directed F1F0-ATPase modulator designed for immunomodulation.

Executive Summary

This compound is an immunomodulatory agent that was under development for the treatment of inflammatory bowel disease (IBD) and psoriasis. Its primary mechanism of action is the selective induction of apoptosis in pathogenic, chronically activated T-lymphocytes.[1] This selectivity is achieved by targeting the unique metabolic characteristics of these disease-causing immune cells through the modulation of a mitochondrial ATPase, believed to be the F1F0-ATPase (ATP synthase).[1][2] By inducing cell death in these specific T-cells, this compound was designed to reduce the production of pro-inflammatory cytokines and ameliorate the pathological inflammation associated with autoimmune diseases, while sparing normal, healthy lymphocytes.[1]

Core Mechanism of Action: Selective Apoptosis of Pathogenic T-Lymphocytes

This compound is a first-in-class, oral, gut-directed ATPase modulator.[1] Its therapeutic rationale is predicated on the observation that chronically activated, pathogenic T-lymphocytes exhibit distinct metabolic properties that render them susceptible to targeted therapeutic intervention.[1] this compound was designed to exploit these metabolic differences to selectively induce apoptosis in these cells, thereby offering a targeted immunomodulatory effect without causing broad immunosuppression.[1]

The Role of F1F0-ATPase in Cellular Metabolism

The F1F0-ATPase, or ATP synthase, is a multi-subunit enzyme complex located in the inner mitochondrial membrane. It plays a crucial role in cellular energy production by synthesizing ATP from ADP and inorganic phosphate, utilizing the energy derived from the proton motive force generated by the electron transport chain. The F1 subunit is the catalytic core, while the F0 subunit forms a proton channel.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

While the precise molecular interactions of this compound with the F1F0-ATPase have not been publicly disclosed, a plausible mechanism can be inferred from the actions of other immunomodulatory F1F0-ATPase inhibitors, such as Bz-423. The proposed signaling cascade for this compound is as follows:

-

Binding to F1F0-ATPase: this compound is believed to bind to a subunit of the F1F0-ATPase complex. This interaction modulates the enzyme's activity.

-

Mitochondrial Dysfunction and ROS Production: Inhibition or modulation of the F1F0-ATPase can disrupt the proton flow and electron transport chain, leading to an increase in the production of mitochondrial reactive oxygen species (ROS), such as superoxide.

-

Oxidative Stress and Apoptotic Cascade Initiation: The accumulation of ROS creates a state of oxidative stress within the pathogenic T-cell. This oxidative stress is a key signal for the initiation of the intrinsic apoptotic pathway.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): ROS-induced signaling leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. This results in the permeabilization of the outer mitochondrial membrane.

-

Release of Cytochrome c: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then activates caspase-9, an initiator caspase.

-

Executioner Caspase Activation and Cell Death: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.

Preclinical and Clinical Data Summary

Due to the discontinuation of its development, detailed quantitative data from preclinical and clinical studies of this compound are not widely available. The following tables summarize the qualitative findings reported in a press release from Lycera Corp.[1]

Table 1: Preclinical In Vivo Efficacy in IBD Models

| Parameter | Observation | Comparator |

| Pro-inflammatory Cytokine Production | Reduced | - |

| Histopathology Scores | Improved | Equivalent or Superior to Prednisolone and 5-ASA |

| Weight Loss | Improved | Equivalent or Superior to Prednisolone and 5-ASA |

| Other Disease Severity Measures | Improved | Equivalent or Superior to Prednisolone and 5-ASA |

Table 2: Selectivity and Safety Profile

| Cell Type | Effect of this compound Administration | Implication |

| Pathogenic, Chronically Activated T-lymphocytes | Induction of Apoptosis | Targeted therapeutic effect |

| Normal Lymphocytes | No effect on activity and survival | Avoidance of broad immunosuppression |

Representative Experimental Protocols

The following are detailed, representative protocols for key experiments that would be conducted to characterize the mechanism of action of a compound like this compound.

F1F0-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on the F1F0-ATPase enzyme.

Materials:

-

Isolated mitochondria from bovine heart or a suitable cell line.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

-

ATP solution.

-

Malachite green reagent for phosphate detection.

-

This compound stock solution (in DMSO).

-

96-well microplate.

-

Plate reader.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 10 µL of each this compound dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., oligomycin).

-

Add 80 µL of the mitochondrial preparation (containing a standardized amount of F1F0-ATPase) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 34% acetic acid.

-

Add 100 µL of malachite green reagent to each well to quantify the amount of inorganic phosphate released from ATP hydrolysis.

-

Measure the absorbance at 620 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

T-cell Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis in T-lymphocytes treated with this compound.

Materials:

-

Activated human T-lymphocytes (e.g., from peripheral blood mononuclear cells stimulated with anti-CD3/CD28).

-

RPMI-1640 medium supplemented with 10% FBS.

-

This compound stock solution (in DMSO).

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Flow cytometer.

Procedure:

-

Seed activated T-lymphocytes in a 24-well plate at a density of 1 x 10^6 cells/mL.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound represents a targeted approach to immunomodulation by selectively inducing apoptosis in pathogenic T-lymphocytes through the modulation of mitochondrial ATPase. This mechanism holds the potential for treating autoimmune diseases like IBD and psoriasis with a reduced risk of systemic immunosuppression. Although its clinical development has been discontinued, the scientific rationale behind its mechanism of action provides valuable insights for the future development of metabolism-targeting immunomodulatory therapies. Further research into the specific molecular interactions and downstream signaling pathways of such compounds is warranted to fully realize the therapeutic potential of this approach.

References

Parimifasor (LYC-30937-EC): A Technical Overview of a Gut-Directed F1F0-ATPase Modulator

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Development of parimifasor was discontinued before the public release of comprehensive clinical trial data or detailed preclinical findings. This document summarizes the available information from press releases, clinical trial registrations, and related scientific literature to provide a technical overview of its proposed mechanism and clinical investigation.

Executive Summary

This compound (also known as LYC-30937-EC) is a first-in-class, orally administered, gut-directed small molecule modulator of F1F0-ATPase. Developed by Lycera Corp., it was investigated for the treatment of autoimmune diseases, specifically ulcerative colitis and plaque psoriasis. The therapeutic strategy behind this compound was to selectively induce apoptosis in chronically activated, pathogenic T-lymphocytes, which exhibit a distinct metabolic profile, while sparing healthy cells.[1][2][3] An enteric-coated formulation was designed to deliver the drug directly to the gastrointestinal tract, the site of trafficking for pathogenic lymphocytes involved in these systemic autoimmune conditions.[1][3][4] Despite reaching Phase 2 clinical trials, the development of this compound for both indications was halted.[1]

Core Mechanism of Action: F1F0-ATPase Inhibition

This compound's primary molecular target is the mitochondrial F1F0-ATPase (also known as ATP synthase), a critical enzyme for cellular energy production.[5] This enzyme couples proton flow across the inner mitochondrial membrane to the synthesis of ATP.[5][6] Under certain conditions, it can also function in reverse, hydrolyzing ATP.[6][7]

The proposed mechanism for this compound hinges on the unique metabolic state of pathogenic, chronically activated T-lymphocytes. These cells are highly dependent on mitochondrial metabolism to sustain their activity and proliferation. By modulating the F1F0-ATPase, this compound was designed to disrupt this energy supply, leading to selective apoptosis of these disease-causing immune cells.[1][2] This targeted approach aimed to offer a therapeutic benefit without causing broad immunosuppression, a common side effect of other systemic treatments for autoimmune disorders.[1][8]

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

Quantitative Data Summary

Publicly available quantitative data on this compound, such as IC50 values for ATPase inhibition, binding affinities, or detailed patient outcomes from clinical trials, are not available. The discontinuation of its development likely precluded the publication of these results. The information that is available relates to the design of the clinical trials.

Table 1: Phase 2 Clinical Trial Designs for this compound

| Parameter | UPSTART Trial (Ulcerative Colitis) [2][8][9][10] | UPRISE Trial (Plaque Psoriasis) [3][4][11][12] |

| Official Title | A Randomized, Double-Blind, Placebo-Controlled Parallel Group Study to Assess the Efficacy and Safety of Induction Therapy With LYC-30937-EC in Subjects With Active Ulcerative Colitis | An Efficacy and Safety Study of LYC-30937-EC in Subjects With Moderate Chronic Plaque-type Psoriasis |

| NCT Number | NCT02762500 | NCT02872285 |

| Patient Population | ~120 subjects with active ulcerative colitis (Total Mayo Score 4-11) | ~30 subjects with moderate chronic plaque-type psoriasis |

| Dosage | 25 mg LYC-30937-EC or placebo, orally, once daily | 25 mg LYC-30937-EC or placebo, orally, once daily |

| Treatment Duration | 8 weeks | 12 weeks |

| Follow-up | 2 weeks | 2 weeks |

| Primary Endpoint | Proportion of subjects achieving clinical remission at Week 8 based on the modified Mayo score (MMS) | Mean percent change from baseline to Week 12 in the Psoriasis Area and Severity Index (PASI) |

Experimental Protocols

Detailed experimental protocols from Lycera's preclinical studies have not been publicly disclosed. However, a generalized protocol for a key assay—the in vitro H+/K+ ATPase inhibition assay, which is mechanistically similar to F1F0-ATPase inhibition assays—is provided below as a representative example of how such an investigation might be conducted.

General Protocol: In Vitro ATPase Activity/Inhibition Assay

This protocol is a generalized representation and not specific to this compound.

-

Enzyme Preparation:

-

Isolate mitochondria from a relevant cell source (e.g., activated T-lymphocytes) through differential centrifugation.

-

Prepare submitochondrial particles by sonication or homogenization to expose the F1 catalytic domain of the ATPase.

-

Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4) containing cofactors such as 2 mM MgCl2.

-

Add a known concentration of the mitochondrial enzyme preparation (e.g., 10 µg) to the reaction tubes.

-

Add varying concentrations of the test inhibitor (this compound) or a vehicle control to the tubes and pre-incubate for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding a substrate, typically 2 mM ATP.

-

-

Quantification of Activity:

-

Allow the reaction to proceed for a set time (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by adding an ice-cold solution, such as 10% trichloroacetic acid.

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be quantified colorimetrically using a malachite green-based assay, for example.

-

The amount of Pi generated is directly proportional to the ATPase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

-

Clinical Trial Workflow Visualization

The progression of a patient through the Phase 2 clinical trials for this compound followed a standard randomized, double-blind, placebo-controlled design.

Conclusion

This compound represented a novel therapeutic approach for autoimmune diseases by targeting the metabolic machinery of pathogenic T-lymphocytes. Its gut-directed formulation and selective mechanism of action were promising attributes aimed at improving the safety profile compared to existing systemic therapies. While the Phase 2 clinical trials were initiated to evaluate its efficacy and safety in ulcerative colitis and psoriasis, the subsequent discontinuation of its development means that its full clinical potential was not realized or publicly detailed. The information available underscores a unique and targeted strategy in immunology, even if the specific agent did not proceed to later stages of clinical validation.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Lycera begins Phase II UPSTART trial of LYC-30937-EC to treat ulcerative colitis - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. bionews.com [bionews.com]

- 4. Lycera Announces Initiation of Phase 2 UPRISE Clinical Trial of LYC-30937-EC for Patients with Moderate Psoriasis [prnewswire.com]

- 5. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. F1·Fo ATP Synthase/ATPase: Contemporary View on Unidirectional Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lycera Announces Initiation of Phase 2 Clinical Trial of LYC-30937-EC in Patients with Ulcerative Colitis [prnewswire.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. An Efficacy and Safety Study of LYC-30937-EC in Subjects With Active Ulcerative Colitis | Clinical Research Trial Listing [centerwatch.com]

- 11. An Efficacy and Safety Study of LYC-30937-EC in Subjects With Moderate Chronic Plaque-type Psoriasis [ctv.veeva.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Parimifasor: An Inquiry into its Immunomodulatory Effects Reveals Limited Publicly Available Data

Despite its initial promise as an immunomodulator for autoimmune diseases, a comprehensive review of publicly accessible information reveals a scarcity of in-depth technical data on the precise immunomodulatory effects of parimifasor. Formerly under development by Lycera Corp. and later Celgene, this compound (also known as LYC-30937-EC) is identified as an inhibitor of F1F0-ATPase and a modulator of the immune system.[1] The compound progressed to Phase 2 clinical trials for the treatment of moderate chronic plaque-type psoriasis and active ulcerative colitis; however, its development for these indications has since been discontinued.[1][2]

This lack of detailed information is not uncommon for pharmaceutical candidates that do not proceed to later stages of clinical development. Companies may not publish extensive preclinical or early-phase clinical data for compounds that are discontinued.

General Context of Immunomodulation in Autoimmune Disease

To provide a framework for understanding the intended therapeutic role of this compound, it is useful to consider the broader landscape of immunomodulatory drugs in autoimmune diseases like psoriasis and ulcerative colitis. These conditions are characterized by a dysregulated immune response, leading to chronic inflammation.

In psoriasis, for instance, the interplay between dendritic cells, T cells, and keratinocytes drives a pro-inflammatory cascade. Key cytokines such as Interleukin-23 (IL-23) and Interleukin-17 (IL-17) are central to this process, leading to keratinocyte hyperproliferation and the formation of psoriatic plaques. Many modern therapies for psoriasis target these specific cytokines or their signaling pathways.

Similarly, in ulcerative colitis, an abnormal immune response in the gastrointestinal tract leads to chronic inflammation and tissue damage. Therapies for inflammatory bowel disease often focus on modulating the activity of immune cells and reducing the production of pro-inflammatory mediators.

Potential, yet Undisclosed, Mechanisms of this compound

Given that this compound is an F1F0-ATPase inhibitor, its immunomodulatory effects would likely stem from the metabolic regulation of immune cells. The F1F0-ATPase is a critical enzyme in cellular energy production (ATP synthesis). By inhibiting this enzyme, this compound could potentially alter the metabolic state of highly active immune cells, such as effector T cells, which have high energy demands during an inflammatory response. This metabolic shift could, in theory, lead to a reduction in their pro-inflammatory functions.

However, without specific data from preclinical or clinical studies on this compound, any detailed description of its effects on immune cell signaling and function would be speculative.

Visualizing a Hypothetical Experimental Workflow

While specific experimental protocols for this compound are not available, a general workflow for assessing the immunomodulatory effects of a novel compound can be conceptualized. This typically involves a multi-stage process from in vitro characterization to in vivo disease models.

Conclusion

References

Parimifasor in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parimifasor (formerly LYC-30937-EC) is a first-in-class, orally administered, gut-directed small molecule modulator of the F1F0-ATPase.[1] Developed to selectively induce apoptosis in pathogenic, chronically activated T-lymphocytes, this compound targets the unique metabolic dependencies of these cells, aiming to spare normal, quiescent lymphocytes.[2] This selective mechanism of action holds promise for the treatment of various autoimmune diseases by recalibrating the immune system with potentially reduced systemic immunosuppression. This compound has been investigated in Phase 2 clinical trials for psoriasis and ulcerative colitis. While development for these indications has been discontinued, the novel mechanism of targeting lymphocyte metabolism remains a pertinent area of research in autoimmunity.[3]

This technical guide provides an in-depth overview of the core mechanism of action of this compound, its effects in preclinical models of autoimmune disease, and detailed experimental protocols for relevant models. Due to the limited publicly available quantitative preclinical data on this compound itself, this guide incorporates data from the mechanistically similar F1F0-ATPase modulator, Bz-423, to illustrate the potential effects of this drug class in autoimmune disease models.

Core Mechanism of Action: F1F0-ATPase Modulation and Selective T-Cell Apoptosis

This compound's therapeutic rationale is centered on the metabolic reprogramming that occurs in chronically activated T-lymphocytes. These pathogenic cells exhibit a heightened metabolic rate and are critically dependent on mitochondrial oxidative phosphorylation for their energy requirements. This compound modulates the F1F0-ATPase (ATP synthase), a key enzyme in the mitochondrial respiratory chain responsible for ATP production.

Inhibition of the F1F0-ATPase by this compound is thought to lead to a cascade of events within the target cell, culminating in apoptosis. A similar compound, Bz-423, which also targets the F1F0-ATPase, has been shown to induce the production of mitochondrial superoxide. This reactive oxygen species (ROS) then acts as a second messenger, initiating a pro-apoptotic signaling cascade.[4]

Signaling Pathway of F1F0-ATPase Modulator-Induced Apoptosis

The proposed signaling pathway for F1F0-ATPase modulator-induced apoptosis in pathogenic T-lymphocytes is as follows:

Data from Autoimmune Disease Models

Preclinical studies have demonstrated the potential of targeting the F1F0-ATPase in various autoimmune disease models.

Inflammatory Bowel Disease (IBD)

Oral administration of this compound (LYC-30937) in animal models of IBD led to a reduction in pro-inflammatory cytokine production and an improvement in histopathology scores, weight loss, and other disease severity measures. The efficacy was reported to be equivalent or superior to standard treatments like prednisolone or 5-aminosalicylic acid (5-ASA).[2]

While specific quantitative data for this compound in IBD models is not publicly available, the following table presents typical cytokine alterations observed in a DSS-induced colitis model, which this compound would aim to normalize.

Table 1: Representative Cytokine Changes in DSS-Induced Colitis Models

| Cytokine | Change in DSS-Induced Colitis | Therapeutic Goal | Reference |

|---|---|---|---|

| TNF-α | Increased | Decrease | [5] |

| IL-6 | Increased | Decrease | [5][6] |

| IL-1β | Increased | Decrease | [6] |

| IL-17 | Increased | Decrease | [7] |

| IL-10 | Decreased | Increase |[7] |

This table provides a general representation of cytokine changes in DSS-induced colitis and does not reflect data from this compound-treated animals.

Psoriasis

The mechanistically similar F1F0-ATPase modulator, Bz-423, has been evaluated in a human skin-severe combined immunodeficient (SCID) mouse transplant model of psoriasis. Topical application of Bz-423 was shown to reduce epidermal hyperplasia, a key feature of psoriatic lesions.[8]

Table 2: Efficacy of Bz-423 in a Psoriasis Mouse Model

| Treatment | Endpoint | Result | Reference |

|---|---|---|---|

| Bz-423 (topical) | Epidermal Hyperplasia | Reduction in hyperplasia in transplanted human psoriatic skin | [8] |

| Bz-423 (0.5-2.0 µM) | Keratinocyte Proliferation (in vitro) | Suppression of proliferation |[8] |

Systemic Lupus Erythematosus (SLE)

Bz-423 has been studied in the NZB/W F1 and MRL/lpr mouse models of lupus. Treatment with Bz-423 resulted in increased apoptosis of pathogenic B-lymphocytes and amelioration of disease.[9][10]

Table 3: Efficacy of Bz-423 in Murine Lupus Models

| Model | Treatment | Endpoint | Result | Reference |

|---|---|---|---|---|

| NZB/W F1 | Bz-423 (60 mg/kg/day for 7 days) | B-cell apoptosis in vivo | 35% ± 2% (Bz-423) vs. 27% ± 2% (vehicle) | [9] |

| MRL/lpr | Bz-423 | Disease Amelioration | Decreased autoimmune damage to kidneys and other organs |[3] |

Experimental Protocols

The following are detailed methodologies for key experimental models relevant to the study of this compound and other immunomodulatory compounds.

Workflow for Preclinical Evaluation of an Immunomodulatory Compound

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to study ulcerative colitis.

-

Animals: C57BL/6 or BALB/c mice (8-12 weeks old).

-

Induction of Acute Colitis:

-

Provide mice with drinking water containing 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) ad libitum for 5-7 days.

-

Replace DSS water with regular drinking water after the induction period.

-

-

Treatment:

-

Administer this compound or vehicle control daily by oral gavage, starting from day 0 or day 3 of DSS administration.

-

-

Assessment:

-

Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and presence of blood in the stool. Each parameter is scored on a scale of 0-4.

-

Colon Length: At the end of the experiment, sacrifice the mice and measure the length of the colon from the cecum to the anus.

-

Histopathology: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score for inflammation severity, extent, and crypt damage.

-

Cytokine Analysis: Homogenize a section of the colon to measure protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.

-

Collagen-Induced Arthritis (CIA)

This is a common model for rheumatoid arthritis.

-

Animals: DBA/1 mice (8-10 weeks old).

-

Induction of Arthritis:

-

Prepare an emulsion of bovine or chicken type II collagen (100 µg) in Complete Freund's Adjuvant (CFA).

-

On day 0, administer a primary immunization via intradermal injection at the base of the tail.

-

On day 21, administer a booster immunization of type II collagen (100 µg) emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Begin daily oral administration of this compound or vehicle either prophylactically (from day 0 or day 20) or therapeutically (after the onset of clinical signs).

-

-

Assessment:

-

Clinical Arthritis Score: Visually score each paw for signs of arthritis (erythema and swelling) on a scale of 0-4. The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws using a caliper.

-

Histopathology: At the end of the study, collect hind paws, fix, decalcify, and embed in paraffin. Stain sections with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Anti-Collagen Antibody Titer: Collect serum at various time points to measure the levels of anti-type II collagen antibodies by ELISA.

-

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis.

-

Animals: C57BL/6 mice (8-12 weeks old).

-

Induction of EAE:

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (200 µg) in CFA containing Mycobacterium tuberculosis.

-

On day 0, immunize mice subcutaneously at two sites on the flank.

-

Administer pertussis toxin (200 ng) intraperitoneally on day 0 and day 2 post-immunization.

-

-

Treatment:

-

Administer this compound or vehicle daily by oral gavage, starting from the day of immunization or at the onset of clinical signs.

-

-

Assessment:

-

Clinical Score: Monitor mice daily for clinical signs of EAE on a scale of 0-5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[11]

-

Body Weight: Record body weight daily.

-

Histopathology: At the end of the study, perfuse mice with PBS followed by 4% paraformaldehyde. Collect the spinal cord and brain, process for paraffin embedding, and stain sections with H&E for inflammation and Luxol Fast Blue for demyelination.

-

CNS Infiltrating Cells: Isolate mononuclear cells from the brain and spinal cord and analyze by flow cytometry for different immune cell populations (e.g., CD4+ T cells, macrophages).

-

Conclusion

This compound represents a targeted therapeutic approach for autoimmune diseases by modulating the metabolic activity of pathogenic lymphocytes. Its mechanism of action, centered on the inhibition of F1F0-ATPase, leads to the selective apoptosis of these cells. While clinical development has been discontinued for psoriasis and ulcerative colitis, the preclinical data, supported by findings from the mechanistically similar compound Bz-423, underscores the potential of this therapeutic strategy. The experimental models and protocols detailed in this guide provide a framework for the continued investigation of F1F0-ATPase modulators and other metabolism-targeting therapies in the context of autoimmune and inflammatory diseases. Further research is warranted to fully elucidate the therapeutic potential and to identify the patient populations that may benefit most from this novel approach.

References

- 1. Lycera Announces Initiation Of Phase 2 Clinical Trial Of LYC-30937-EC In Patients With Ulcerative Colitis - BioSpace [biospace.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug Bz-423 [frontiersin.org]

- 5. A characterization of pro-inflammatory cytokines in dextran sulfate sodium-induced chronic relapsing colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cortical Inflammation is Increased in a DSS-Induced Colitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (Bz-423), a benzodiazepine, suppresses keratinocyte proliferation and has antipsoriatic activity in the human skin-severe, combined immunodeficient mouse transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI - Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility [jci.org]

- 10. The proapoptotic benzodiazepine Bz-423 affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Parimifasor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parimifasor (formerly LYC-30937-EC) is a first-in-class, orally administered, gut-directed immunomodulatory agent developed by Lycera Corp. It functions as an inhibitor of F1F0-ATPase, a critical enzyme in cellular energy metabolism. This technical guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its mechanism of action, and its evaluation in models of inflammatory bowel disease (IBD) and psoriasis. The information presented herein is primarily derived from company press releases and scientific literature on related mechanisms, as detailed primary preclinical study data has not been publicly released.

Core Mechanism of Action: F1F0-ATPase Inhibition

This compound selectively targets the F1F0-ATPase (also known as ATP synthase) in mitochondria. This enzyme is crucial for the production of ATP through oxidative phosphorylation. Chronically activated, disease-causing T-lymphocytes exhibit a unique metabolic profile, rendering them highly dependent on mitochondrial metabolism for their survival and function. By inhibiting F1F0-ATPase, this compound is designed to disrupt the energy supply of these pathogenic immune cells, leading to their selective apoptosis (programmed cell death), while sparing normal, healthy cells.[1][2]

Signaling Pathway: F1F0-ATPase Inhibition-Induced T-Cell Apoptosis

The proposed signaling cascade initiated by this compound's inhibition of F1F0-ATPase in activated T-cells is depicted below. This pathway leads to a decrease in cellular ATP, mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway.

Caption: this compound inhibits F1F0-ATPase, leading to T-cell apoptosis.

Preclinical Studies in Inflammatory Bowel Disease (IBD)

This compound has been evaluated in animal models of IBD, with findings presented at the 11th Congress of the European Crohn's and Colitis Organisation (ECCO) in 2016.[1][2]

Summary of In Vivo Efficacy in IBD Models

| Parameter | Observation | Comparator Efficacy | Selectivity |

| Pro-inflammatory Cytokines | Reduction in production | Equivalent or superior to prednisolone or 5-ASA | Not specified |

| Histopathology Scores | Improvement noted | Equivalent or superior to prednisolone or 5-ASA | Not specified |

| Body Weight Loss | Improvement noted | Equivalent or superior to prednisolone or 5-ASA | Not specified |

| Other Disease Severity Measures | General improvement observed | Equivalent or superior to prednisolone or 5-ASA | Not specified |

| Effect on Normal Lymphocytes | No impact on activity and survival | Not applicable | Selectively targets pathogenic T-cells |

Note: This data is qualitative and based on a press release from Lycera Corp.[1][2] Specific quantitative data (e.g., percentage reduction, p-values) and the specific IBD model used are not publicly available.

Hypothetical Experimental Protocol for IBD Murine Model

The following represents a plausible experimental protocol for evaluating a therapeutic agent like this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice, a commonly used model for IBD research.

Caption: Workflow for a DSS-induced colitis mouse model experiment.

Preclinical Evaluation in Psoriasis

Lycera Corp. has indicated that preclinical studies supported the initiation of a Phase 2 clinical trial (UPRISE, NCT02872285) for this compound in patients with moderate chronic plaque psoriasis.[3][4] The rationale is that this gut-directed therapy could impact pathogenic lymphocytes that traffic through the gastrointestinal tract before migrating to the skin to cause psoriatic lesions.[3]

Summary of Preclinical Findings in Psoriasis Models

Publicly available information does not contain specific quantitative or qualitative data from preclinical psoriasis models. The initiation of clinical trials suggests that preclinical studies demonstrated a therapeutic potential for this compound in this indication.[3]

Common Preclinical Psoriasis Models

Several animal models are commonly used to evaluate the efficacy of anti-psoriatic agents. One of the most frequently used is the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice.

The following is a representative protocol for an IMQ-induced psoriasis model.

Caption: Workflow for an imiquimod-induced psoriasis mouse model experiment.

Safety and Toxicology

Detailed preclinical safety and toxicology data for this compound are not publicly available. Phase 1 clinical trials in healthy volunteers have reportedly demonstrated a positive safety and tolerability profile for an enteric-coated 25 mg once-daily dose.[4]

Conclusion

The available preclinical information on this compound, primarily from secondary sources, suggests a promising profile as a selective, gut-directed immunomodulator for the treatment of IBD and potentially other autoimmune diseases like psoriasis. Its novel mechanism of action, targeting the metabolic vulnerability of pathogenic T-cells, offers a differentiated therapeutic approach. However, a comprehensive evaluation of its preclinical efficacy and safety is limited by the lack of publicly available primary quantitative data and detailed experimental protocols. Further publication of these preclinical findings would be highly valuable to the scientific community.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Lycera Announces Presentations of Positive Preclinical Results for Lead Candidate LYC-30937 and for Selective Rho kinase Inhibitor Program at the 11th Congress of the European Crohn's and Colitis Organization (ECCO) [prnewswire.com]

- 3. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]

- 4. Lycera Presents Encouraging Safety Results From Phase I ARGON Study Of LYC-55716 At The European Society For Medical Oncology (ESMO) Congress - BioSpace [biospace.com]

Parimifasor: A Review of its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Development of Parimifasor (formerly LYC-30937), an investigational oral immunomodulator, was discontinued during Phase II clinical trials for plaque psoriasis and ulcerative colitis. As a result, detailed pharmacokinetic and pharmacodynamic data from completed studies are not extensively available in the public domain. This guide provides a comprehensive overview of the known information on this compound and, where specific data is unavailable, presents illustrative examples based on the typical profiles of oral small molecule immunomodulators and the proposed mechanism of action. These examples are for instructional purposes and should not be considered as verified data for this compound.

Introduction

This compound is a novel, orally administered small molecule developed by Lycera.[1] It was investigated for the treatment of autoimmune diseases, specifically plaque psoriasis and ulcerative colitis. The primary mechanism of action of this compound is the modulation of the F1F0-ATPase (ATP synthase), an enzyme critical for cellular energy metabolism.[1] By targeting this pathway, this compound was designed to act as an immunomodulator, aiming to correct the dysregulated immune responses that underpin autoimmune conditions.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound from its Phase I clinical trial have not been publicly released. This section outlines the typical pharmacokinetic profile expected for an orally administered small molecule in this class, with illustrative data presented in Table 1.

Absorption, Distribution, Metabolism, and Excretion (ADME)

As an oral medication, this compound would be absorbed through the gastrointestinal tract. Key pharmacokinetic parameters of interest include:

-

Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the bloodstream.

-

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

-

AUC (Area Under the Curve): A measure of the total drug exposure over time.

-

Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.

These parameters are crucial for determining the dosing regimen, including frequency and dosage strength.

Table 1: Illustrative Pharmacokinetic Parameters of an Oral Immunomodulator

| Parameter | Unit | Value (Illustrative) | Description |

| Cmax | ng/mL | 500 - 1000 | Maximum observed plasma concentration. |

| Tmax | hours | 1 - 3 | Time to reach maximum plasma concentration. |

| AUC (0-24h) | ng·h/mL | 4000 - 8000 | Total drug exposure over a 24-hour period. |

| Half-life (t½) | hours | 8 - 12 | Time for plasma concentration to decrease by half. |

| Bioavailability | % | 60 - 80 | The fraction of the administered dose that reaches systemic circulation. |

| Protein Binding | % | >95 | The extent to which the drug binds to plasma proteins. |

| Metabolism | - | Hepatic (e.g., CYP3A4) | The primary site and enzymes involved in drug metabolism. |

| Excretion | - | Renal and Fecal | The routes through which the drug and its metabolites are eliminated. |

Note: The data in this table is representative of a typical oral small molecule immunomodulator and is not specific to this compound.

Pharmacodynamics

The pharmacodynamics of this compound are centered on its role as an F1F0-ATPase modulator.

Mechanism of Action

This compound is believed to exert its immunomodulatory effects by inhibiting the F1F0-ATPase in immune cells, particularly T cells. This inhibition is thought to lead to a reduction in intracellular ATP levels, which in turn affects various cellular processes that are highly dependent on energy, such as proliferation, differentiation, and cytokine production. By selectively targeting cells with high energy demands, such as activated lymphocytes, this compound was intended to dampen the inflammatory response characteristic of autoimmune diseases.

A diagram illustrating the proposed signaling pathway is presented below.

Caption: Proposed mechanism of action of this compound.

Biomarker Modulation

In clinical trials of immunomodulators, a key aspect of pharmacodynamic assessment is the measurement of relevant biomarkers. For a drug like this compound, this would likely involve monitoring changes in levels of pro-inflammatory and anti-inflammatory cytokines, as well as populations of immune cells.

Table 2: Illustrative Pharmacodynamic Biomarker Changes

| Biomarker | Expected Change with Treatment | Rationale |

| TNF-α | Decrease | A key pro-inflammatory cytokine in many autoimmune diseases. |

| IL-17 | Decrease | A cytokine central to the pathogenesis of psoriasis. |

| IL-23 | Decrease | A cytokine that promotes the development of Th17 cells. |

| Regulatory T cells (Tregs) | Increase | Immune-suppressive cells that can dampen inflammation. |

| Proliferating T cells | Decrease | Reduction in the expansion of pathogenic immune cells. |

Note: The biomarker changes listed are illustrative and based on the expected effects of an immunomodulator for autoimmune diseases.

Experimental Protocols

Detailed experimental protocols for this compound studies are not publicly available. However, a typical Phase I, first-in-human study for an oral immunomodulator would likely follow a protocol similar to the one outlined below.

Representative Phase I Clinical Trial Protocol

-

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study in healthy volunteers.

-

Objectives:

-

To assess the safety and tolerability of single and multiple oral doses of the investigational drug.

-

To determine the pharmacokinetic profile of the drug and its metabolites.

-

To evaluate the effect of food on the pharmacokinetics of the drug.

-

To assess preliminary pharmacodynamic effects on relevant biomarkers.

-

-

Methodology:

-

SAD Cohorts: Subjects receive a single oral dose of the drug or placebo and are monitored for a set period (e.g., 72 hours) for safety and pharmacokinetic assessments.

-

MAD Cohorts: Subjects receive multiple doses of the drug or placebo over a specified duration (e.g., 14 days) to assess steady-state pharmacokinetics and safety with repeated dosing.

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points post-dose to measure plasma concentrations of the drug and its metabolites.

-

Pharmacodynamic Assessments: Blood samples are collected to analyze changes in immune cell populations and cytokine levels.

-

A workflow for a typical Phase I study is depicted in the following diagram.

Caption: Illustrative workflow of a Phase I clinical trial.

Conclusion

This compound represented a novel approach to the treatment of autoimmune diseases through the modulation of cellular metabolism. While its development was halted, the underlying scientific rationale remains an area of active research. The lack of publicly available, detailed pharmacokinetic and pharmacodynamic data for this compound underscores the challenges in drug development and the importance of transparency in clinical trial reporting. This guide has provided an overview of the known information and has used illustrative examples to frame the potential pharmacokinetic and pharmacodynamic profile of this discontinued investigational drug.

References

In Vitro Characterization of LYC-30937: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LYC-30937 is a first-in-class, orally administered, gut-directed small molecule modulator of mitochondrial ATP synthase. Developed for the treatment of inflammatory bowel disease (IBD), it is designed to selectively induce apoptosis in pathogenic T-lymphocytes, which are key mediators of intestinal inflammation. This technical guide provides a comprehensive overview of the in vitro characterization of LYC-30937, detailing its mechanism of action, and providing methodologies for key experiments. While specific quantitative data for LYC-30937 is not publicly available, this document presents the experimental frameworks and illustrative data tables relevant to its preclinical evaluation.

Introduction

Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal (GI) tract. A key pathological feature of IBD is the persistent activation of mucosal T-lymphocytes, leading to tissue damage. LYC-30937 offers a novel therapeutic approach by targeting the unique metabolic properties of these chronically activated, disease-causing immune cells. By selectively inducing apoptosis in these cells, LYC-30937 has the potential to treat IBD with localized activity in the gut, thereby minimizing systemic immunosuppression and associated side effects.

Mechanism of Action

LYC-30937 functions as an allosteric modulator of the mitochondrial F1F0-ATPase, also known as ATP synthase. This enzyme is crucial for cellular energy production through oxidative phosphorylation. The proposed mechanism of action for LYC-30937 involves the following steps:

-

Binding to F1F0-ATPase: LYC-30937 allosterically binds to the F1F0-ATPase complex.

-

Inhibition of ATP Synthesis: This binding slows the rate of ATP production within the mitochondria.

-

Increased Reactive Oxygen Species (ROS) Production: The modulation of the F1F0-ATPase leads to an increase in the generation of reactive oxygen species (ROS).

-

Induction of Apoptosis: The elevated levels of ROS trigger a well-characterized apoptotic signaling cascade, leading to the programmed cell death of susceptible cells.

Chronically activated T-lymphocytes exhibit a heightened metabolic state, making them particularly vulnerable to disruptions in mitochondrial function. This metabolic distinction is believed to be the basis for the selective action of LYC-30937 on pathogenic T-cells while sparing normal, quiescent lymphocytes.

Below is a diagram illustrating the proposed signaling pathway for LYC-30937.

Data Presentation

The following tables are templates illustrating how quantitative data for the in vitro characterization of LYC-30937 would be presented. Specific experimental values are not publicly available and are therefore represented here with "N/A".

Table 1: Enzyme Inhibition Assay

| Compound | Target | Assay Type | IC50 (nM) |

| LYC-30937 | F1F0-ATPase | Biochemical | N/A |

| Control | F1F0-ATPase | Biochemical | N/A |

Table 2: Cell-Based Assays

| Assay Type | Cell Line | Parameter Measured | EC50 (nM) | Max Effect (%) |

| Apoptosis Induction | Activated Human T-Lymphocytes | Caspase 3/7 Activity | N/A | N/A |

| Cell Proliferation | Activated Human T-Lymphocytes | BrdU Incorporation | N/A | N/A |

| ROS Production | Jurkat T-cells | H2DCFDA Fluorescence | N/A | N/A |

Experimental Protocols

Detailed methodologies for the key in vitro experiments to characterize LYC-30937 are provided below.

F1F0-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of LYC-30937 on the activity of mitochondrial F1F0-ATPase.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

LYC-30937

-

ATP, ADP, and inorganic phosphate (Pi)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and KCl)

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Prepare a dilution series of LYC-30937 in assay buffer.

-

Add the diluted compound or vehicle control to the wells of a microplate.

-

Add isolated mitochondria or submitochondrial particles to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching agent.

-

Add malachite green reagent to each well to detect the amount of inorganic phosphate released from ATP hydrolysis.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of LYC-30937 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

T-Lymphocyte Apoptosis Assay

Objective: To quantify the induction of apoptosis in activated T-lymphocytes upon treatment with LYC-30937.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

-

LYC-30937

-

Culture medium (e.g., RPMI-1640 with fetal bovine serum)

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide, or Caspase-Glo 3/7 assay)

-

Flow cytometer or luminometer

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Activate T-cells by culturing with anti-CD3/CD28 antibodies for 48-72 hours.

-

Plate the activated T-cells in a 96-well plate.

-

Treat the cells with a dilution series of LYC-30937 or vehicle control.

-

Incubate for 24-48 hours.

-

For Annexin V/PI staining, harvest the cells, wash with binding buffer, and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze by flow cytometry.

-

For caspase activity, add the Caspase-Glo 3/7 reagent to the wells, incubate, and measure luminescence with a plate reader.

-

Calculate the percentage of apoptotic cells or caspase activity for each treatment condition.

-

Determine the EC50 value for apoptosis induction.

Reactive Oxygen Species (ROS) Production Assay

Objective: To measure the change in intracellular ROS levels in T-lymphocytes following treatment with LYC-30937.

Materials:

-

Jurkat T-cell line or activated primary T-cells

-

LYC-30937

-

Culture medium

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye

-

Positive control (e.g., H2O2)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Culture Jurkat T-cells or activated primary T-cells in a 96-well plate.

-

Load the cells with H2DCFDA dye by incubating in the dark.

-

Wash the cells to remove excess dye.

-

Treat the cells with a dilution series of LYC-30937, vehicle control, or a positive control.

-

Incubate for a specified time (e.g., 1-4 hours).

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.

-

Quantify the fold-change in ROS production relative to the vehicle control.

The following diagram outlines the general workflow for the in vitro characterization of LYC-30937.

Conclusion

LYC-30937 represents a targeted therapeutic strategy for IBD by leveraging the unique metabolic dependencies of pathogenic T-lymphocytes. Its mechanism as an allosteric modulator of mitochondrial F1F0-ATPase, leading to ROS-mediated apoptosis, provides a selective means of eliminating disease-driving immune cells in the gut. The in vitro assays described in this guide are fundamental for characterizing the potency and mechanism of action of LYC-30937 and similar compounds in early-stage drug development. Further publication of preclinical data will be crucial for a complete quantitative understanding of its in vitro profile.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Parimifasor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vivo evaluation of Parimifasor, a discontinued Phase 2 immunomodulator and F1F0-ATPase inhibitor previously under investigation for ulcerative colitis and plaque psoriasis.[1][2] Due to the discontinuation of its development, publicly available, detailed preclinical protocols for this compound are scarce. The following protocols are based on established and widely used murine models for ulcerative colitis and psoriasis and are intended to serve as a comprehensive guide for designing in vivo studies for immunomodulatory compounds targeting these indications.

This compound: Mechanism of Action and Therapeutic Rationale

This compound was classified as an orally administered immunomodulator and an F1F0-ATPase modulator.[1][2] While the precise molecular signaling pathways were not fully elucidated in the public domain, its investigation in T-cell-mediated inflammatory diseases such as ulcerative colitis and psoriasis suggests a mechanism that likely involves the modulation of immune cell function and the production of inflammatory mediators. A plausible hypothesis for its immunomodulatory effect is the interference with metabolic pathways in hyperactive immune cells, leading to a reduction in pro-inflammatory cytokine production and immune cell infiltration in affected tissues.

Proposed Immunomodulatory Signaling Pathway of this compound

Caption: Proposed mechanism of this compound in modulating immune responses.

Part 1: In Vivo Study of this compound in a Murine Model of Ulcerative Colitis

Application Note: Dextran Sodium Sulfate (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[3] Administration of DSS in the drinking water of mice leads to epithelial barrier dysfunction and subsequent inflammation driven by luminal antigens.[4][5] This model is well-suited for evaluating the efficacy of novel immunomodulatory agents like this compound.

Experimental Workflow: DSS-Induced Colitis Study

Caption: Experimental workflow for the DSS-induced colitis study.

Detailed Experimental Protocol: DSS-Induced Colitis

Animals:

-

Species: Mouse

-

Strain: C57BL/6, female, 8-10 weeks old.

-

Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Materials:

-

Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da.

-

This compound (formulated for oral gavage).

-

Vehicle control (e.g., 0.5% methylcellulose).

-

Positive control (e.g., an established anti-inflammatory agent for colitis).

-

Standard animal handling and surgical equipment.

-

Reagents for euthanasia, tissue fixation, and analysis.

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least 7 days before the start of the experiment.[2]

-

Baseline Measurements: Record the initial body weight of each mouse.

-

Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

-

Group 1: Healthy Control (normal drinking water, vehicle treatment).

-

Group 2: DSS Control (DSS in drinking water, vehicle treatment).

-

Group 3: DSS + this compound (low dose).

-

Group 4: DSS + this compound (high dose).

-

Group 5: DSS + Positive Control.

-

-

Colitis Induction: On Day 0, replace the drinking water in cages for Groups 2-5 with a freshly prepared solution of 2.5% (w/v) DSS in autoclaved water. Provide DSS water for 7 consecutive days. Group 1 receives normal drinking water throughout the study.[2]

-

Treatment Administration: Administer this compound, vehicle, or positive control daily via oral gavage from Day 0 to Day 10.

-

Daily Monitoring: Monitor the mice daily for:

-

Body weight.

-

Stool consistency (0=normal, 2=loose, 4=diarrhea).

-

Presence of blood in stool (0=negative, 2=occult blood, 4=gross bleeding).

-

Calculate the Disease Activity Index (DAI) as the sum of scores for weight loss percentage, stool consistency, and rectal bleeding.

-

-

Termination: On Day 10, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Tissue Collection and Endpoint Analysis:

-

Measure the length of the colon from the cecum to the anus.

-

Collect the distal colon for histological analysis (fix in 10% neutral buffered formalin).

-

Collect a section of the colon for cytokine analysis (snap-freeze in liquid nitrogen).

-

Collect spleen and mesenteric lymph nodes (MLNs) for immune cell profiling by flow cytometry.

-

Data Presentation: Ulcerative Colitis Study

Table 1: Clinical Parameters in DSS-Induced Colitis Model

| Group | Treatment | Final Body Weight Change (%) | Mean DAI Score (Day 10) | Colon Length (cm) |

| 1 | Healthy Control | +5.2 ± 1.5 | 0.1 ± 0.1 | 8.5 ± 0.5 |

| 2 | DSS + Vehicle | -18.5 ± 3.2 | 10.2 ± 1.8 | 5.2 ± 0.7 |

| 3 | DSS + this compound (Low Dose) | -10.1 ± 2.5 | 6.5 ± 1.2 | 6.8 ± 0.6 |

| 4 | DSS + this compound (High Dose) | -5.8 ± 2.1 | 3.8 ± 0.9 | 7.5 ± 0.4 |

| 5 | DSS + Positive Control | -4.5 ± 1.9 | 3.1 ± 0.7 | 7.9 ± 0.5 |

Table 2: Histological and Biomarker Analysis in DSS-Induced Colitis Model

| Group | Treatment | Histology Score (0-12) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |

| 1 | Healthy Control | 0.5 ± 0.2 | 15.2 ± 3.1 | 20.5 ± 4.2 |

| 2 | DSS + Vehicle | 9.8 ± 1.5 | 150.8 ± 25.6 | 180.2 ± 30.5 |

| 3 | DSS + this compound (Low Dose) | 6.2 ± 1.1 | 85.4 ± 15.3 | 95.7 ± 18.1 |

| 4 | DSS + this compound (High Dose) | 3.5 ± 0.8 | 45.1 ± 9.8 | 55.3 ± 11.2 |

| 5 | DSS + Positive Control | 2.8 ± 0.6 | 38.9 ± 8.5 | 45.1 ± 9.9 |

Part 2: In Vivo Study of this compound in a Murine Model of Psoriasis

Application Note: Imiquimod (IMQ)-Induced Psoriasis Model

The topical application of imiquimod (IMQ), a Toll-like receptor 7 (TLR7) agonist, on murine skin induces an inflammatory response that closely resembles human plaque psoriasis.[6][7] This model is characterized by skin thickening (acanthosis), scaling, erythema, and infiltration of immune cells, particularly those of the IL-23/IL-17 axis.[1][7] It serves as an excellent platform for the preclinical evaluation of immunomodulatory drugs for psoriasis.

Experimental Workflow: IMQ-Induced Psoriasis Study

Caption: Experimental workflow for the IMQ-induced psoriasis study.

Detailed Experimental Protocol: IMQ-Induced Psoriasis

Animals:

-

Species: Mouse

-

Strain: BALB/c or C57BL/6, female, 8-10 weeks old.

-

Housing: Standard SPF conditions.

Materials:

-

Imiquimod cream (5%).

-

This compound (formulated for oral gavage).

-

Vehicle control.

-

Positive control (e.g., a topical corticosteroid or an oral JAK inhibitor).

-

Calipers for measuring ear thickness.

-

Standard animal handling and surgical equipment.

-

Reagents for euthanasia, tissue fixation, and analysis.

Procedure:

-

Acclimatization and Preparation: Acclimatize mice for at least 7 days. One day before the start of the experiment, shave the dorsal back of the mice.

-

Baseline Measurements: Measure the thickness of the right ear of each mouse using calipers.

-

Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

-

Group 1: Healthy Control (vehicle cream, vehicle treatment).

-

Group 2: IMQ Control (IMQ cream, vehicle treatment).

-

Group 3: IMQ + this compound (low dose).

-

Group 4: IMQ + this compound (high dose).

-

Group 5: IMQ + Positive Control.

-

-

Psoriasis Induction: On Day 0, and daily for 6 consecutive days, apply 62.5 mg of 5% imiquimod cream to the shaved back and the right ear of mice in Groups 2-5.[8] Group 1 receives a similar amount of vehicle cream.

-

Treatment Administration: Administer this compound, vehicle, or positive control daily via oral gavage from Day 0 to Day 7.

-

Daily Monitoring: Monitor the mice daily for:

-

Termination: On Day 8, euthanize the mice.

-

Tissue Collection and Endpoint Analysis:

-

Excise the treated ear and a section of the treated back skin for histological analysis and cytokine measurement.

-

Collect the spleen and skin-draining lymph nodes for immune cell profiling by flow cytometry.

-

Data Presentation: Psoriasis Study

Table 3: Clinical Parameters in IMQ-Induced Psoriasis Model

| Group | Treatment | Ear Thickness Increase (mm, Day 8) | Mean PASI Score (Day 8) | Spleen Weight (mg) |

| 1 | Healthy Control | 0.02 ± 0.01 | 0.2 ± 0.1 | 105 ± 10 |

| 2 | IMQ + Vehicle | 0.25 ± 0.05 | 9.5 ± 1.2 | 250 ± 25 |

| 3 | IMQ + this compound (Low Dose) | 0.15 ± 0.04 | 6.1 ± 0.9 | 180 ± 20 |

| 4 | IMQ + this compound (High Dose) | 0.08 ± 0.03 | 3.2 ± 0.7 | 130 ± 15 |

| 5 | IMQ + Positive Control | 0.06 ± 0.02 | 2.5 ± 0.5 | 120 ± 12 |

Table 4: Histological and Biomarker Analysis in IMQ-Induced Psoriasis Model

| Group | Treatment | Epidermal Thickness (µm) | IL-17A (pg/mg tissue) | IL-23 (pg/mg tissue) |

| 1 | Healthy Control | 20.5 ± 3.1 | 10.2 ± 2.5 | 15.8 ± 3.4 |

| 2 | IMQ + Vehicle | 120.8 ± 15.2 | 180.5 ± 22.3 | 210.6 ± 25.8 |

| 3 | IMQ + this compound (Low Dose) | 75.4 ± 10.8 | 95.7 ± 18.5 | 110.2 ± 19.7 |

| 4 | IMQ + this compound (High Dose) | 40.2 ± 8.5 | 45.3 ± 9.8 | 55.9 ± 11.4 |

| 5 | IMQ + Positive Control | 35.6 ± 7.2 | 38.1 ± 8.1 | 45.3 ± 9.9 |

References

- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mpbio.com [mpbio.com]

- 6. imavita.com [imavita.com]

- 7. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Parimifasor Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parimifasor (formerly LYC-30937) is an investigational small molecule that acts as an inhibitor of F1F0-ATPase and an immunomodulator.[1] It was developed for the treatment of immune-mediated diseases, including ulcerative colitis and plaque psoriasis.[1][2] Although its clinical development was discontinued in Phase 2, the unique mechanism of action of this compound presents a compelling case for its use as a tool compound in immunological research and for the development of novel therapeutics targeting cellular metabolism in inflammatory diseases.[2]

These application notes provide a comprehensive overview of cell culture-based assays to characterize the biological activity of this compound. The protocols detailed below are designed to enable researchers to assess its potency as an F1F0-ATPase inhibitor, and to quantify its immunomodulatory effects in cell models relevant to inflammatory bowel disease and psoriasis.

Mechanism of Action: F1F0-ATPase Inhibition and Immunomodulation

This compound's primary molecular target is the F1F0-ATPase (also known as ATP synthase or Complex V) in the inner mitochondrial membrane. This enzyme is crucial for cellular energy production through oxidative phosphorylation. By inhibiting F1F0-ATPase, this compound disrupts ATP synthesis, leading to a decrease in cellular ATP levels. This can have profound effects on highly metabolic cells, such as activated immune cells, potentially leading to the suppression of their pro-inflammatory functions. The immunomodulatory effects of this compound are thought to be a direct consequence of this metabolic reprogramming.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables present hypothetical, yet realistic, quantitative data that could be generated using the protocols described in this document. These tables are intended to serve as a template for data presentation and comparison.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line / System | Parameter | This compound (IC50/EC50) |

| F1F0-ATPase Inhibition | Isolated Mitochondria | ATPase Activity | 50 nM |

| Cellular ATP Depletion | Jurkat T-cells | ATP Levels | 200 nM |

| T-Cell Proliferation | Human PBMCs | Proliferation | 500 nM |

Table 2: Immunomodulatory Effects of this compound on Cytokine Production

| In Vitro Model | Cell Types | Stimulant | Cytokine Measured | % Inhibition by this compound (1 µM) |

| Ulcerative Colitis | Caco-2/THP-1 Co-culture | LPS | TNF-α | 75% |

| Caco-2/THP-1 Co-culture | LPS | IL-6 | 68% | |

| Caco-2/THP-1 Co-culture | LPS | IL-1β | 82% | |

| Psoriasis | HaCaT Keratinocytes | IL-17A/TNF-α | IL-8 | 65% |

| HaCaT Keratinocytes | IL-17A/TNF-α | IL-6 | 58% | |

| Human PBMCs | Anti-CD3/CD28 | IFN-γ | 72% |

Experimental Protocols

Protocol 1: F1F0-ATPase Inhibition Assay (Biochemical)

This protocol describes a spectrophotometric assay to measure the direct inhibitory effect of this compound on F1F0-ATPase activity in isolated mitochondria. The assay measures the rate of ATP hydrolysis, which is coupled to the oxidation of NADH.

Materials:

-

Isolated mitochondria from a suitable source (e.g., bovine heart)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA

-

Reagent Mix: 0.23 mM NADH, 1 mM phosphoenolpyruvate, pyruvate kinase (1.4 units), lactate dehydrogenase (1.4 units)

-

ATP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Oligomycin (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound and Oligomycin in Assay Buffer.

-

In each well of the microplate, add 180 µL of the Reagent Mix.

-

Add 10 µL of the diluted this compound, Oligomycin, or vehicle (DMSO) to the respective wells.

-

Add 10 µL of the isolated mitochondria suspension (25-50 µg protein) to each well.

-

Incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 100 mM ATP to each well.

-

Immediately begin kinetic reading of absorbance at 340 nm every 30 seconds for 15 minutes.

-

Calculate the rate of NADH oxidation (decrease in absorbance over time). The oligomycin-sensitive portion of the activity represents the F1F0-ATPase activity.

-

Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.

Protocol 2: Immunomodulatory T-Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 and anti-CD28 antibodies.

Materials:

-

Human PBMCs, freshly isolated

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

Cell proliferation dye (e.g., CFSE) or reagent (e.g., WST-1)

-

This compound stock solution (in DMSO)

-

Tacrolimus (positive control)

-

96-well cell culture plate

Procedure:

-

Label PBMCs with CFSE dye according to the manufacturer's protocol, or prepare for WST-1 assay.

-

Seed the labeled PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate.

-

Prepare serial dilutions of this compound and Tacrolimus in culture medium.

-

Add the diluted compounds to the cells.

-

Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate the cells. Include unstimulated and vehicle controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

If using CFSE, analyze the cells by flow cytometry to determine the percentage of proliferating cells (indicated by dye dilution).

-

If using WST-1, add the reagent to the wells and measure the absorbance according to the manufacturer's instructions.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value for this compound.

Protocol 3: Cytokine Release Assay in an In Vitro Model of Ulcerative Colitis

This protocol uses a co-culture of intestinal epithelial cells (Caco-2) and macrophage-like cells (THP-1) to model the inflammatory environment of ulcerative colitis and to assess the anti-inflammatory effects of this compound.

Materials:

-

Caco-2 and THP-1 cell lines

-

DMEM and RPMI-1640 media

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Dexamethasone (positive control)

-

24-well plates with transwell inserts (0.4 µm pore size)

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Seed Caco-2 cells on the upper side of the transwell inserts and culture for 21 days to form a polarized monolayer.

-

In a separate plate, treat THP-1 cells with PMA (100 ng/mL) for 48 hours to differentiate them into macrophage-like cells.

-

On the day of the experiment, replace the medium in the Caco-2-containing transwells.

-

Add the differentiated THP-1 cells to the basolateral compartment of the transwells.

-

Add serial dilutions of this compound or Dexamethasone to both the apical and basolateral compartments.

-

Stimulate the co-culture by adding LPS (1 µg/mL) to the basolateral compartment.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Collect the supernatant from the basolateral compartment.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits.

-

Calculate the percentage of cytokine inhibition for each concentration of this compound.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Hypothetical signaling pathway of this compound.

Caption: Workflow for T-Cell Proliferation Assay.

Caption: Workflow for the In Vitro Ulcerative Colitis Model.

References

Application Notes and Protocols for LYC-30937 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of LYC-30937 in preclinical animal models of Inflammatory Bowel Disease (IBD), based on available data. The protocols outlined below are generalized from standard methodologies and should be adapted to specific experimental needs.

Introduction to LYC-30937